![molecular formula C13H15IO4 B6047889 3-(3,4-diethoxy-5-iodophenyl)acrylic acid](/img/structure/B6047889.png)
3-(3,4-diethoxy-5-iodophenyl)acrylic acid
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Overview
Description
3-(3,4-diethoxy-5-iodophenyl)acrylic acid, also known as DEIDA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DEIDA belongs to the class of compounds known as stilbenes, which are known for their diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxy-5-iodophenyl)acrylic acid is not fully understood. However, it has been suggested that 3-(3,4-diethoxy-5-iodophenyl)acrylic acid exerts its anticancer activity by inducing apoptosis, which is a programmed cell death process. 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
3-(3,4-diethoxy-5-iodophenyl)acrylic acid has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity against normal cells, making it a potential candidate for cancer therapy. Additionally, 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has been shown to have good stability in biological fluids, making it a potential candidate for drug delivery.
Advantages and Limitations for Lab Experiments
3-(3,4-diethoxy-5-iodophenyl)acrylic acid has several advantages for lab experiments. It is easy to synthesize and has good stability in biological fluids. Additionally, it has low cytotoxicity against normal cells, making it a potential candidate for cancer therapy. However, 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(3,4-diethoxy-5-iodophenyl)acrylic acid. One possible direction is to optimize its therapeutic potential by elucidating its mechanism of action. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to explore its potential as a treatment for other diseases such as inflammatory diseases and microbial infections.
In conclusion, 3-(3,4-diethoxy-5-iodophenyl)acrylic acid is a synthetic compound that has shown promising potential for applications in the field of medicinal chemistry. It has been shown to have potent anticancer, antimicrobial, and anti-inflammatory properties. Further research is needed to optimize its therapeutic potential and explore its potential as a drug delivery system for other compounds.
Synthesis Methods
3-(3,4-diethoxy-5-iodophenyl)acrylic acid can be synthesized from the reaction between 3,4-diethoxyphenylacetic acid and iodine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction yields 3-(3,4-diethoxy-5-iodophenyl)acrylic acid as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
3-(3,4-diethoxy-5-iodophenyl)acrylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent anticancer activity against various cancer cell lines such as breast, lung, and prostate cancer. 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 3-(3,4-diethoxy-5-iodophenyl)acrylic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-3-(3,4-diethoxy-5-iodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-3-17-11-8-9(5-6-12(15)16)7-10(14)13(11)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIDOOWAXUBNL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-diethoxy-5-iodophenyl)prop-2-enoic acid |
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